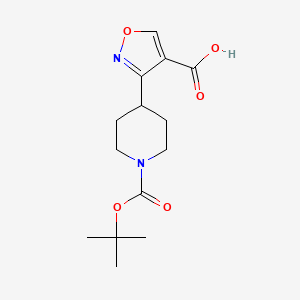
7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one is a versatile chemical compound with the molecular formula C19H18O5. It belongs to the chromen-4-one family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the core chromen-4-one structure. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: : The chromen-4-one core can be synthesized through a condensation reaction between a phenol derivative and a β-keto ester.
Introduction of Ethoxy Groups: : Ethoxy groups are introduced at the 7 and 3 positions through subsequent substitution reactions. This can be achieved using ethylating agents such as ethyl iodide or ethyl bromide under appropriate reaction conditions.
Phenoxy Substitution: : The 2-ethoxyphenoxy group is introduced through a nucleophilic aromatic substitution reaction. This step often requires the use of a strong base to deprotonate the phenol, followed by the addition of the ethoxyphenoxy group.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the chromen-4-one core. Common reagents include alkyl halides and strong bases.
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted chromen-4-one derivatives.
Scientific Research Applications
7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules
Biology: : The compound has been studied for its biological activity, including its potential as an antioxidant, anti-inflammatory agent, and enzyme inhibitor.
Medicine: : Research has explored its use in drug development, particularly in the treatment of various diseases such as cancer and neurodegenerative disorders.
Industry: : It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 7-ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In drug development, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
7-Ethoxy-3-(2-ethoxyphenoxy)-4H-chromen-4-one is compared with other similar compounds, such as:
Coumarin: : Both compounds share the chromen-4-one core but differ in their substituents and biological activities.
Flavonoids: : These compounds also contain a chromen-4-one structure but have additional hydroxyl groups and different substitution patterns.
Chalcones: : Similar in structure but lack the fused benzene ring found in chromen-4-one compounds.
The uniqueness of this compound lies in its specific ethoxy substituents, which confer distinct chemical and biological properties compared to other chromen-4-one derivatives.
Properties
IUPAC Name |
7-ethoxy-3-(2-ethoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-3-21-13-9-10-14-17(11-13)23-12-18(19(14)20)24-16-8-6-5-7-15(16)22-4-2/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGFLFHMYMJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dichlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2787404.png)

![2-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]propanamide](/img/structure/B2787407.png)
![octahydro-1H-pyrano[4,3-c]pyridine hydrochloride](/img/structure/B2787408.png)


![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2787414.png)

![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)
![5-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-nitrobenzamide](/img/structure/B2787420.png)

![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)
